L-ピログルタミン酸-13C5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

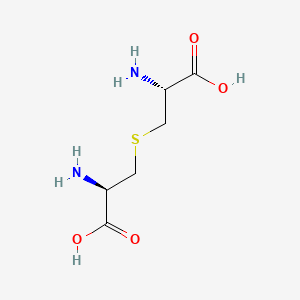

L-Pyroglutamic Acid-13C5 is a stable isotope-labeled compound of L-Pyroglutamic Acid, where five carbon atoms are replaced with the carbon-13 isotope. L-Pyroglutamic Acid is the levo-isomer of Pyroglutamic Acid, which is a naturally occurring amino acid derivative. This compound is biologically active and plays a role in glutathione metabolism .

科学的研究の応用

L-Pyroglutamic Acid-13C5 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.

Biology: Helps in understanding the role of glutathione metabolism and its intermediates.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

Industry: Utilized in the production of stable isotope-labeled compounds for various applications.

作用機序

Target of Action

L-Pyroglutamic Acid-13C5, a deuterated labeled form of L-Pyroglutamic Acid , primarily targets the sour taste receptors . These receptors, specifically the gene PKD2L1, play a crucial role in the perception of sour taste, which is one of the important ways to judge whether food has gone bad .

Mode of Action

L-Pyroglutamic Acid-13C5 interacts with sour taste receptors through electrophysiology and mutation experiments . Specifically, it binds to the R299 of hPKD2L1 in a concentration-dependent manner . This interaction allows the change in signal intensity according to the concentration of L-Pyroglutamic Acid-13C5 to be objectified at the molecular level .

Biochemical Pathways

L-Pyroglutamic Acid-13C5 is an intermediate in the glutathione metabolism . Glutathione is a crucial antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components caused by reactive oxygen species such as free radicals and peroxides.

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of L-Pyroglutamic Acid-13C5’s action is its interaction with sour taste receptors, which can influence the perception of taste . It allows the change in signal intensity according to the concentration of L-Pyroglutamic Acid-13C5 to be objectified at the molecular level . This could potentially be used to measure the taste of other ingredients, thereby creating an objective database of taste .

生化学分析

Biochemical Properties

L-Pyroglutamic Acid-13C5 interacts with various enzymes and proteins. It is formed enzymatically as an intermediate in amino acid metabolic and transport pathways . It is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase .

Cellular Effects

L-Pyroglutamic Acid-13C5 has significant effects on cellular processes. It has been found to significantly reduce brain CO2 production, lipid biosynthesis, and ATP levels in cerebral cortex of young rats . It also significantly decreased NADH:cytochrome c oxireductase (complex I plus CoQ plus complex III) and cytochrome c oxidase activity .

Molecular Mechanism

At the molecular level, L-Pyroglutamic Acid-13C5 exerts its effects through various mechanisms. It is involved in glutathione metabolism, acting as an intermediate . It also affects the pharmacokinetic and metabolic profiles of drugs .

Temporal Effects in Laboratory Settings

Over time, L-Pyroglutamic Acid-13C5 has shown to impair brain energy production . This effect has been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of L-Pyroglutamic Acid-13C5 vary with different dosages in animal models. For instance, it has been found to inhibit energy production and lipid synthesis in the cerebral cortex of young rats .

Metabolic Pathways

L-Pyroglutamic Acid-13C5 is involved in the glutathione metabolic pathway . It interacts with enzymes such as γ-glutamyl cyclotransferase .

準備方法

Synthetic Routes and Reaction Conditions

L-Pyroglutamic Acid-13C5 can be synthesized by incorporating carbon-13 into the molecular structure of L-Pyroglutamic Acid. One common method involves the high-temperature fusion of glutamic acid, followed by purification and crystallization . The reaction conditions typically include a melt temperature of 150-160°C and a fusion time of 5-15 minutes .

Industrial Production Methods

Industrial production of L-Pyroglutamic Acid-13C5 follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and advanced purification techniques to ensure high purity and yield .

化学反応の分析

Types of Reactions

L-Pyroglutamic Acid-13C5 undergoes various chemical reactions, including:

Oxidation: Conversion to other oxidized forms.

Reduction: Reduction to simpler compounds.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylic acids, while reduction can yield simpler amino acid derivatives .

類似化合物との比較

Similar Compounds

L-Pyroglutamic Acid: The non-labeled version of the compound.

L-Pyroglutamic Acid-d5: A deuterated version where hydrogen atoms are replaced with deuterium.

Uniqueness

L-Pyroglutamic Acid-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research compared to its non-labeled and deuterated counterparts .

特性

CAS番号 |

55443-56-6 |

|---|---|

分子式 |

¹³C₅H₇NO₃ |

分子量 |

134.08 |

同義語 |

(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (-)-Pyroglutamic Acid-13C5; (2S)-5-Oxopyrrolidine-2-carboxylic Acid-13C5; (5S)-2-Oxopyrrolidine-5-carboxylic Acid-13C5; (S)-(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (S)-(-)-γ-Butyrolactam-γ-carboxylic Acid-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。